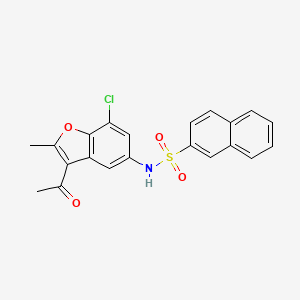

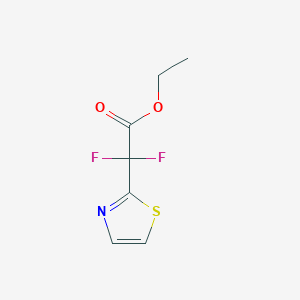

![molecular formula C7H7ClN4O B2617588 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 99950-95-5](/img/structure/B2617588.png)

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .

Synthesis Analysis

The synthesis of triazolopyrimidines is often achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Triazolopyrimidines have been found to exhibit various biological activities. For instance, they have been used in the design of anticancer agents . In one study, a series of triazolopyrimidine indole derivatives were synthesized and tested against three human cancer cell lines .

科学的研究の応用

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds showed antiproliferative activities against human cancer cell lines, MGC-803, HCT-116, and MCF-7 .

Suppression of ERK Signaling Pathway

These compounds exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway is a valuable strategy in cancer treatment .

Induction of Cell Apoptosis

The compounds induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells . This is another important mechanism in the fight against cancer .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antimalarial Activity

This compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This opens up a new avenue for the treatment of malaria .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This could potentially lead to new treatments for HIV .

作用機序

Target of Action

The primary target of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a key target in cancer research .

Mode of Action

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The ERK signaling pathway is the primary biochemical pathway affected by 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . The suppression of this pathway leads to downstream effects such as the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins in cells .

Pharmacokinetics

The ADME properties of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Its potent antiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The action of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine leads to molecular and cellular effects such as the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

将来の方向性

特性

IUPAC Name |

7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLOAXOKOQAZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)

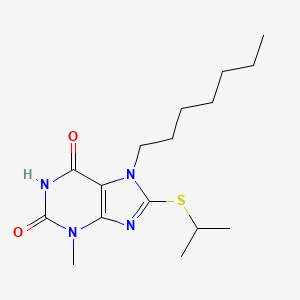

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)